molecular formula C11H13NO3 B13527707 5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one

5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one

Cat. No.: B13527707
M. Wt: 207.23 g/mol
InChI Key: YYHFSZMNHZZRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its diverse applications in pharmaceuticals, particularly as antibacterial agents. The oxazolidinone ring structure is a key feature that contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-methoxy-3-methylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. This reaction typically requires a catalyst and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential antibacterial properties, particularly against multidrug-resistant bacteria.

    Medicine: Explored as a lead compound for the development of new antibacterial drugs.

    Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological properties and reactivity compared to other oxazolidinones. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(4-methoxy-3-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-7-5-8(3-4-9(7)14-2)10-6-12-11(13)15-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

YYHFSZMNHZZRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CNC(=O)O2)OC

Origin of Product

United States

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